5-Oxoavermectin''1a'' aglycone
Description
Historical Context of Avermectin (B7782182) Discovery and Initial Characterization
The story of avermectins began in 1978 when a soil sample from Ito City, Shizuoka Prefecture, Japan, yielded a new species of actinomycete, Streptomyces avermitilis. wikipedia.org A collaborative effort between the Kitasato Institute and Merck Sharp and Dohme Research Laboratories led to the discovery that this microorganism produced a family of eight closely related 16-membered macrocyclic lactones with potent anthelmintic and insecticidal properties. wikipedia.orgmdpi.com These compounds, named avermectins, were found to be highly effective against a wide range of nematodes and arthropod parasites. vulcanchem.com The initial characterization of the avermectin complex revealed four pairs of homologous compounds: A1a/A1b, A2a/A2b, B1a/B1b, and B2a/B2b. kitasato-u.ac.jp This groundbreaking discovery, which provided a new class of antiparasitic agents, was recognized with the 2015 Nobel Prize in Physiology or Medicine awarded to William C. Campbell and Satoshi Ōmura. wikipedia.org
Academic Significance of 5-Oxoavermectin '1a' Aglycone as a Biosynthetic Intermediate
The academic significance of 5-Oxoavermectin '1a' aglycone lies in its position as a key intermediate in the biosynthesis of the avermectin family of natural products. kitasato-u.ac.jpacs.org Its transient existence makes it a critical checkpoint for researchers studying the enzymatic transformations that lead to the final, biologically active avermectins. The isolation and characterization of this intermediate and its precursor from blocked mutants of S. avermitilis have been instrumental in elucidating the complex, multi-step biosynthetic pathway. kitasato-u.ac.jp
The study of 5-Oxoavermectin '1a' aglycone provides a window into the fascinating chemistry catalyzed by specific enzymes, particularly the cytochrome P450 monooxygenase (AveE) responsible for furan (B31954) ring formation and the ketoreductase (AveF) that subsequently reduces the C5-keto group. wikipedia.orgmdpi.comkitasato-u.ac.jp Understanding the structure and reactivity of this intermediate is crucial for comprehending the mechanisms of these enzymatic reactions. Furthermore, the identification of 5-Oxoavermectin '1a' aglycone has opened avenues for the engineered biosynthesis of novel avermectin derivatives with potentially improved properties by manipulating the genes involved in its formation and conversion.
Role of 5-Oxoavermectin '1a' Aglycone in the Avermectin Biosynthetic Pathway
The biosynthesis of avermectins is a complex process orchestrated by a large gene cluster in S. avermitilis. wikipedia.orgpnas.org The pathway can be broadly divided into three stages: the formation of the initial aglycon, modification of the aglycon, and glycosylation. pnas.orgpnas.org 5-Oxoavermectin '1a' aglycone plays a central role in the second stage, the modification of the aglycon.
The journey to 5-Oxoavermectin '1a' aglycone begins with the formation of the initial polyketide-derived aglycon, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone, by a massive polyketide synthase (PKS) enzyme complex. acs.orgpnas.orgpnas.org This linear precursor then undergoes a critical cyclization step to form the furan ring. This reaction is catalyzed by the cytochrome P450 monooxygenase, AveE, which facilitates the formation of a C-C bond between C6 and C8a, yielding 5-Oxoavermectin '1a' aglycone. wikipedia.orgmdpi.comvulcanchem.comkitasato-u.ac.jp
The defining feature of this intermediate is the presence of a ketone group at the C5 position. vulcanchem.com This keto group is the subsequent target for the enzyme AveF, an NAD(P)H-dependent ketoreductase. wikipedia.orgmdpi.comkitasato-u.ac.jp AveF catalyzes the stereospecific reduction of the C5-keto group to a hydroxyl group, a crucial step for the biological activity of the final avermectin products. mdpi.comkitasato-u.ac.jp Therefore, 5-Oxoavermectin '1a' aglycone sits (B43327) at a metabolic branch point, its formation and subsequent reduction being essential for the biosynthesis of the B-series of avermectins, which are generally more biologically active.
Compound Information
| Compound Name | Role in Avermectin Biosynthesis |
| 5-Oxoavermectin '1a' aglycone | Key biosynthetic intermediate |
| Avermectin | Family of final natural products |
| 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone | Precursor to 5-Oxoavermectin '1a' aglycone |
| Avermectin A1a | Final product |
| Avermectin A1b | Final product |
| Avermectin A2a | Final product |
| Avermectin A2b | Final product |
| Avermectin B1a | Final product |
| Avermectin B1b | Final product |
| Avermectin B2a | Final product |
| Avermectin B2b | Final product |
| Ivermectin | A semi-synthetic derivative of Avermectin B1 |
| Selamectin | A semi-synthetic derivative |
| Doramectin | A semi-synthetic derivative |
| Eprinomectin | A semi-synthetic derivative |
| Abamectin | A mixture of Avermectin B1a and B1b |
| Milbemycin | Structurally related compounds |
| Nemadectin | Structurally related compounds |
| Oleandrose (B1235672) | Deoxysugar moiety attached during glycosylation |
Key Enzymes in the Biosynthesis of 5-Oxoavermectin '1a' Aglycone
| Enzyme | Gene | Function |
| Avermectin Polyketide Synthase (PKS) | aveA | Synthesis of the initial polyketide chain |
| Cytochrome P450 Monooxygenase | aveE | Catalyzes furan ring formation to produce 5-Oxoavermectin '1a' aglycone |
| Ketoreductase | aveF | Reduces the C5-keto group of 5-Oxoavermectin '1a' aglycone |
| C5 O-methyltransferase | aveD | Involved in the formation of A-series avermectins |
| Dehydratase | aveC | Influences dehydration at C22-C23 |
Structure
3D Structure
Properties
Molecular Formula |
C34H46O8 |
|---|---|
Molecular Weight |
582.7 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-butan-2-yl-12',24'-dihydroxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C34H46O8/c1-7-19(2)30-22(5)13-14-33(42-30)17-26-16-25(41-33)12-11-21(4)28(35)20(3)9-8-10-24-18-39-31-29(36)23(6)15-27(32(37)40-26)34(24,31)38/h8-11,13-15,19-20,22,25-28,30-31,35,38H,7,12,16-18H2,1-6H3/b9-8+,21-11+,24-10+/t19?,20-,22-,25+,26-,27-,28-,30+,31+,33+,34+/m0/s1 |
InChI Key |
ZSPNNRIPLTXTIF-ZJHNFQRCSA-N |
Isomeric SMILES |
CCC(C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)O)C)C |
Origin of Product |
United States |
Biosynthesis and Enzymology of 5 Oxoavermectin 1a Aglycone
Polyketide Synthase (PKS) Involvement in Initial Aglycone Formation
The biosynthesis of avermectin (B7782182) is a multi-stage process that starts with the formation of an initial aglycone, 6,8a-seco-6,8a-deoxy-5-oxoavermectin. pnas.orgacs.org This foundational structure is assembled by a massive enzymatic complex known as the avermectin polyketide synthase (AVES). wikipedia.orgnih.gov
Avermectin Polyketide Synthase (AVES1-4) Modules and Domains
The avermectin PKS is a type I polyketide synthase, a class of enzymes known for their modular nature. It is comprised of four large multifunctional polypeptides: AVES1, AVES2, AVES3, and AVES4. nih.govoup.com Together, these proteins contain 12 modules, each responsible for one cycle of chain elongation in the assembly of the polyketide chain. nih.govoup.com The entire complex boasts a remarkable 55 active sites, making it one of the most complex enzyme systems identified. pnas.orgnih.gov
Each module within the AVES complex contains a set of enzymatic domains that carry out specific functions. The core domains include a β-ketoacyl-ACP synthase (KS), an acyltransferase (AT), and an acyl carrier protein (ACP) domain, which are essential for the condensation of acyl units. pnas.org The processing of the β-carbon during each elongation step is determined by a variable set of domains, which may include a β-ketoacyl-ACP reductase (KR), a dehydratase (DH), and an enoylreductase (ER). For instance, modules 1, 4, 5, and 10 possess only a KR domain, while modules 3 and 11 lack a KR domain altogether. pnas.org Modules 2, 6, 7, 8, 9, and 12 contain both KR and DH domains. pnas.org
| Polypeptide | Modules | Key Domains & Functions |
| AVES 1 | 2 | Initiates polyketide synthesis and performs the first two elongation cycles. Contains domains for loading the starter unit. nih.govoup.com |
| AVES 2 | 4 | Continues the elongation of the polyketide chain for four more cycles. oup.com |
| AVES 3 | 3 | Adds three more units to the growing chain. oup.com |
| AVES 4 | 3 | Completes the polyketide chain with the final three elongation steps. Contains a thioesterase (TE) domain for cyclization. nih.govoup.com |
Starter and Extender Units in Polyketide Chain Elongation
The assembly of the avermectin aglycone begins with a starter unit, which is either isobutyryl-CoA or 2-methylbutyryl-CoA, derived from the amino acids valine and isoleucine, respectively. mdpi.comnih.gov The choice of starter unit determines whether the final product will be an "a" series or "b" series avermectin. wikipedia.org
Following the incorporation of the starter unit, the polyketide chain is elongated through the sequential addition of twelve extender units. oup.com These consist of seven acetate (B1210297) units (derived from malonyl-CoA) and five propionate (B1217596) units (derived from methylmalonyl-CoA). mdpi.comnih.gov The specific order of these additions is P–A–A–A–A–P–P–A–P–A–P–A (where P is propionyl and A is acetyl), dictating the final structure of the macrolide. oup.com
Formation of the 16-Membered Macrolactone Ring
Upon completion of the twelve elongation cycles, the linear polyketide chain, still attached to the AVES4 polypeptide, undergoes a crucial transformation. A thioesterase (TE) domain, located at the C-terminus of AVES4, catalyzes the release of the polyketide chain. nih.gov This release is achieved through an intramolecular cyclization, forming a 16-membered macrolactone ring. wikipedia.orgresearchgate.net This cyclized product is the initial aglycon, 6,8a-seco-6,8a-deoxy-5-oxoavermectin. acs.orgkitasato-u.ac.jp
Post-Polyketide Modifications Leading to 5-Oxoavermectin '1a' Aglycone
The initial aglycon is not the final product but rather a substrate for a series of tailoring enzymes that perform post-polyketide modifications. pnas.orgnih.gov These modifications are essential for generating the diverse array of avermectin structures.
Role of Specific Enzymes (e.g., AveF C-5 Ketoreductase) in the Pathway
A key step in the modification of the initial aglycon is the formation of the furan (B31954) ring between C6 and C8a, a reaction catalyzed by the cytochrome P450 monooxygenase, AveE. wikipedia.org This cyclization converts 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone into 5-Oxoavermectin aglycone. vulcanchem.com
Subsequently, the AveF enzyme, a C-5 ketoreductase, plays a pivotal role. wikipedia.orgpnas.org This NAD(P)H-dependent enzyme reduces the keto group at the C-5 position to a hydroxyl group. wikipedia.orgvulcanchem.com The action of AveF is a critical step that precedes glycosylation and further methylation events. vulcanchem.com Interestingly, the disruption of the promoter region for the aveD gene, which encodes a C5 O-methyltransferase, also affects the C5 ketoreduction by AveF, suggesting these genes may be part of the same transcriptional unit. pnas.orgnih.gov
Genetic Organization of the Biosynthetic Gene Cluster
The genes responsible for avermectin biosynthesis are clustered together in a large region of the S. avermitilis chromosome, spanning approximately 90 kilobases. pnas.org This "gene cluster" contains all the necessary genetic information for producing the final avermectin compounds. The core of this cluster is a 65-kb segment that houses the four aveA genes encoding the polyketide synthase. pnas.org
Regulatory Mechanisms of 5-Oxoavermectin '1a' Aglycone Biosynthesis
The production of 5-Oxoavermectin '1a' aglycone and other avermectin compounds is a tightly controlled process within Streptomyces avermitilis. This regulation occurs at the genetic level, with specific genes acting as switches to turn the biosynthetic machinery on or off.
A key player in this regulatory network is the aveR gene. kitasato-u.ac.jp This gene is located within the avermectin biosynthetic gene cluster and encodes a regulatory protein, AveR. kitasato-u.ac.jpresearchgate.net Studies involving the inactivation of the aveR gene have demonstrated its critical role; its absence leads to a complete shutdown of avermectin production. researchgate.net This suggests that AveR is a positive regulator, meaning it is required to activate the expression of the other ave genes, including those responsible for the synthesis of the polyketide backbone of 5-Oxoavermectin '1a' aglycone. researchgate.net
Further research has shown that the AveR protein likely controls the transcription of both the polyketide synthase genes and the genes involved in the subsequent modifications of the aglycone. researchgate.net Interestingly, while essential, the amount of the AveR protein is also crucial. Experiments have shown that overexpression of aveR can paradoxically lead to a complete loss of avermectin production, indicating that a precise concentration of this regulatory protein is necessary for optimal biosynthesis. researchgate.net
Another layer of regulation involves the MtrA protein (sav_5063), a transcriptional regulator from the OmpR family. mdpi.com Recent investigations have revealed that MtrA has a negative regulatory effect on avermectin biosynthesis. mdpi.com This finding suggests that MtrA acts as a brake, and its role is likely to coordinate the production of avermectins with other physiological processes in the bacterium, such as growth and morphological differentiation. mdpi.com
The biosynthesis of avermectins is also intrinsically linked to the primary metabolism of the cell, particularly the supply of precursor molecules. The polyketide synthase enzymes that build the aglycone require a steady supply of acyl-CoA units, such as isobutyryl-CoA and 2-methylbutyryl-CoA, as starter units, and malonyl-CoA and methylmalonyl-CoA as extender units. researchgate.net The regulation of the enzymes involved in the synthesis of these precursors, such as acetyl-CoA carboxylase (ACC), is therefore another critical control point. researchgate.net The TetR family of regulators has been identified as influencing both primary and secondary metabolism by controlling the genes for the synthesis of these acyl-CoA precursors. researchgate.net
Table 1: Key Regulatory Factors in Avermectin Biosynthesis
| Regulator | Gene | Function | Effect on Avermectin Production |
| AveR | aveR | Positive transcriptional regulator | Essential for production; overexpression can be detrimental. researchgate.net |
| MtrA | sav_5063 | Negative transcriptional regulator | Represses biosynthesis. mdpi.com |
| TetR family | various | Regulates precursor (acyl-CoA) synthesis | Influences the availability of building blocks. researchgate.net |
Metabolic Engineering Approaches for Modifying Avermectin Aglycone Biosynthesis
The intricate knowledge of the avermectin biosynthetic pathway, including the formation of 5-Oxoavermectin '1a' aglycone, has opened up exciting possibilities for metabolic engineering. The goal of these efforts is often to enhance the production of specific avermectin components or to generate novel derivatives with improved properties.
One of the primary strategies involves the targeted manipulation of the genes within the avermectin biosynthetic cluster. By creating mutant strains of S. avermitilis with specific gene deletions or modifications, researchers can accumulate specific intermediates and better understand the function of individual enzymes. For example, the creation of a mutant strain with a non-functional aveF gene, which is responsible for the reduction of the C5-keto group, would lead to the accumulation of 5-oxoavermectins. acs.org Similarly, blocking the furan ring formation catalyzed by the aveE gene product can lead to the accumulation of 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycones. vulcanchem.com
These "blocked mutants" have been instrumental in elucidating the biosynthetic pathway. nih.gov Feeding studies, where specific intermediates are supplied to these mutant strains, have helped to confirm the sequence of enzymatic reactions. nih.gov For instance, feeding 6,8a-seco-6,8a-deoxy-5-keto avermectin B1a and B2a to a mutant blocked in their production has established these as direct precursors to the avermectin aglycones. nih.gov
Beyond creating blocked mutants for pathway elucidation, metabolic engineering also aims to improve the yield of desired avermectins. This can involve overexpressing key biosynthetic genes or regulatory genes. However, as seen with the aveR gene, a careful balance is often required. researchgate.net
Another powerful approach is combinatorial biosynthesis. This involves introducing genes from other organisms or modifying existing genes to create novel avermectin structures. For example, the glycosyltransferase enzymes involved in attaching the oleandrose (B1235672) sugar units have been shown to be somewhat flexible, and it may be possible to attach different sugar moieties to the aglycone core. nih.gov
Heterologous expression, where the entire avermectin biosynthetic gene cluster or parts of it are transferred to a different host organism, is another promising strategy. nih.gov This can be advantageous if the new host has a faster growth rate or is more amenable to genetic manipulation. For instance, expressing the deoxysugar genes from the avermectin cluster in Streptomyces lividans has been successfully used to study the biosynthesis of L-oleandrose and to glycosylate exogenously supplied avermectin aglycone. nih.gov
Recent advances in genetic engineering have led to significant improvements in the production of specific avermectin components. For example, a combined strategy of genetic engineering has been reported to increase the production of avermectin B1a by 49.1%. mdpi.com
Table 2: Examples of Metabolic Engineering Strategies for Avermectin Biosynthesis
| Strategy | Target | Outcome |
| Gene Deletion | aveF | Accumulation of 5-oxoavermectins acs.org |
| Gene Deletion | aveE | Accumulation of 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycones vulcanchem.com |
| Gene Overexpression | aveR | Can enhance production, but overexpression can be inhibitory researchgate.net |
| Heterologous Expression | avr deoxysugar genes in S. lividans | Production of avermectins with modified glycosylation nih.gov |
| Combinatorial Biosynthesis | Modification of glycosyltransferases | Potential for novel avermectin derivatives with different sugars nih.gov |
Chemical Synthesis and Derivatization Strategies for 5 Oxoavermectin 1a Aglycone
Total Synthesis Approaches to Avermectin (B7782182) Aglycones
The total synthesis of avermectins and their aglycones has been a subject of intense research since their discovery, attracting interest due to their unique architecture and potent biological activities. nih.gov The successful synthesis of these molecules is a testament to the advancement of modern synthetic organic chemistry. acs.org
Key strategies and intermediates include:
Convergent Synthesis: A common approach involves the synthesis of a "northern" C(11)–C(25) fragment and a "southern" C(1)–C(10) fragment. rsc.orgthieme-connect.com These two major subunits are then joined, followed by a series of reactions to complete the macrocyclic structure.
Key Intermediates: The biosynthetic pathway provides insight into logical synthetic targets. The initial polyketide chain, assembled by polyketide synthases (PKS), is cyclized to form a seco-acid, which is an acyclic precursor to the macrolactone. wikipedia.orgnih.gov A key intermediate in the natural pathway is 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone, which undergoes enzymatic cyclization to form the furan (B31954) ring. vulcanchem.compnas.orgmdpi.com
Reaction Pathways:
Fragment Coupling: Novel reaction sequences, such as a deconjugative vinyl sulphone anion sequence, have been developed to couple the main fragments. rsc.org
Macrolactonization: The formation of the 16-membered macrocyclic ester ring from its linear precursor is a critical step.
Spiroketal and Benzofuran Formation: The construction of the characteristic 6,6-spiroketal and the hexahydrobenzofuran ring systems are often achieved through acid-catalyzed spiroacetalization and oxidative furan ring closure, respectively.
The total synthesis of avermectin A1a, a closely related natural product, was notably achieved by the group of Samuel J. Danishefsky, demonstrating the feasibility of constructing not just the aglycone but the entire glycosylated molecule. acs.org
One of the greatest challenges in the total synthesis of avermectin aglycones is the precise control of stereochemistry at multiple chiral centers and the regioselectivity of reactions across various functional groups.
Stereochemical Control: The complex three-dimensional structure requires meticulous planning to establish the correct relative and absolute stereochemistry.
Chiral Pool Synthesis: Some approaches utilize readily available chiral starting materials, such as L-malic acid and L-isoleucine, as templates to build specific stereocenters into the synthetic fragments. iupac.org
Asymmetric Reactions: Chiral auxiliaries and catalysts are employed to induce stereoselectivity during key bond-forming reactions, including the assembly of the polyketide backbone.
Spiroketalization: The formation of the spiroketal is particularly challenging. In biosynthesis, the AveC enzyme dictates the stereospecific outcome. acs.orgnih.gov Synthetic approaches must overcome the tendency to form mixtures of isomers, with some studies reporting the unexpected formation of kinetically favored but unnatural spiro isomers under certain conditions. thieme-connect.com
Regioselectivity: The presence of multiple similar functional groups, such as several hydroxyl groups, necessitates the use of protecting groups and highly regioselective reactions to ensure modifications occur at the desired position. For instance, the introduction of the disaccharide unit in the synthesis of avermectin B1a was achieved via a novel silver-mediated coupling to a specifically acetylated hydroxyl group on the aglycone, highlighting the need for controlled regioselectivity. rsc.org
Semi-Synthesis of 5-Oxoavermectin '1a' Aglycone and its Analogs
Semi-synthesis, which involves the chemical modification of a naturally produced precursor, is a vital method for producing analogs of complex molecules. For avermectins, the most common semi-synthetic step is the removal of the oleandrose (B1235672) disaccharide to yield the aglycone.
The glycosidic bond linking the aglycone to the sugar moiety can be cleaved under acidic conditions to isolate the aglycone core. This process must be carefully controlled to avoid unwanted side reactions on the sensitive aglycone structure. caymanchem.com
Common hydrolysis methods include:
Sulfuric Acid in Methanol (B129727): A widely used method involves treating the parent avermectin (e.g., ivermectin) with sulfuric acid in methanol at low temperatures. This approach can yield the aglycone in high purity.
Hydrochloric Acid in Ethanol/Water: Another effective method uses a mixture of hydrochloric acid in an ethanol-water solvent system at elevated temperatures.
The conditions for these reactions can be tuned to optimize the yield of the desired aglycone.
Table 1: Representative Conditions for Acid-Catalyzed Hydrolysis of Avermectins
| Acid/Solvent System | Temperature | Time | Yield | Reference |
|---|---|---|---|---|
| 0.5 M HCl in Ethanol/Water (3:1) | 60°C | 6 hours | 78% | |
| 1.0 M HCl in Ethanol/Water (3:1) | 70°C | 4 hours | 85% | |
| Sulfuric Acid in Methanol | 0°C | 20 hours | 84% | |
| 6 mol/L HCl | 110°C | 2 hours | ~68% (Hydrolysis Degree) | frontiersin.org |
The avermectin aglycone, including the 5-oxo variant, possesses multiple reactive sites that can be targeted for structural modification to create novel analogs. The goal of such modifications is often to explore structure-activity relationships. dntb.gov.ua
Key sites for modification include:
The C-5 Position: The ketone group at the C-5 position in 5-Oxoavermectin '1a' aglycone is a primary target for chemical transformation. vulcanchem.com In the natural biosynthetic pathway, this ketone is reduced to a hydroxyl group by the AveF ketoreductase enzyme. wikipedia.orgnih.gov This suggests that synthetic reductions, oxidations, or condensations at this site could yield a diverse range of derivatives.
Hydroxyl Groups: The remaining hydroxyl groups on the aglycone core can be selectively protected, activated, and derivatized to introduce new functional groups through esterification, etherification, or other reactions.
Double Bonds: The double bonds within the macrocycle can be subjected to reactions such as hydrogenation, epoxidation, or dihydroxylation to alter the structure and conformation of the ring. Selective ozonolysis has also been used to prepare the intact hexahydrobenzofuran subunit. acs.org
Synthetic Methodologies for Novel 5-Oxoavermectin '1a' Aglycone Derivatives
The development of novel derivatives from the 5-Oxoavermectin '1a' aglycone scaffold is crucial for discovering compounds with potentially improved properties. Synthetic chemists can employ a wide range of modern organic reactions to build upon this complex core.
Methodologies for creating novel derivatives can be inferred from successful strategies applied to other avermectins and complex heterocyclic molecules:
Derivatization of the C-5 Ketone: The carbonyl group can be converted into a variety of other functionalities. Reaction with Grignard or organolithium reagents could introduce new carbon substituents. Reductive amination could be used to install nitrogen-containing groups, while Wittig-type reactions could form new carbon-carbon double bonds at this position.
Synthesis of Hybrid Molecules: The aglycone can be used as a building block and coupled with other pharmacologically relevant moieties. For example, strategies used to create novel 1,3,4-thiadiazole (B1197879) derivatives often involve reacting a core structure with various alkylating or acylating agents to produce new hybrid compounds. nih.gov
Modification of Peripheral Functional Groups: In an effort to discover new molecules with enhanced insecticidal activities, researchers have synthesized dozens of new avermectin derivatives by creating new C-O or C-N bonds at the hydroxyl positions. researchgate.net For instance, a series of sulfonyl-containing avermectin derivatives, including sulfonylureas and sulfonylamidines, were synthesized and showed potent biological activity. researchgate.net Similar strategies could be applied to the 5-oxo aglycone to generate libraries of novel compounds for screening.
The synthesis of these new derivatives often involves multi-step sequences requiring careful reaction planning and purification. The progress of these reactions is typically monitored by thin-layer chromatography (TLC), and the final structures are confirmed using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). sysrevpharm.org
Functionalization at Specific Positions (e.g., C-5, C-13)
The strategic modification of the 5-Oxoavermectin '1a' aglycone at specific carbon positions is a primary approach to creating new derivatives. The C-5 and C-13 positions are of particular interest due to their influence on the molecule's biological activity.
Functionalization at C-5:
The ketone at the C-5 position is a prime target for a variety of chemical transformations. The allylic nature of the C-5 hydroxy group in the parent avermectin structure makes its selective oxidation to the 5-oxo derivative a key synthetic step. softbeam.net This ketone can then be subjected to reduction, which under normal biosynthetic conditions, would lead to the formation of the corresponding avermectin aglycone. vulcanchem.com However, in a laboratory setting, this ketone provides a handle for introducing diverse functionalities.
For instance, the synthesis of 5-deoxyavermectin B2a oxime ester derivatives has been reported, starting from the corresponding 5-oxo intermediate. rsc.org This highlights the utility of the C-5 ketone in generating novel structures with potential insecticidal activities. rsc.org The reduction of the C-5 keto group is a critical step in the natural biosynthetic pathway, which is then followed by glycosylation and O-methylation to form the final avermectin products. vulcanchem.com
Functionalization at C-13:
The C-13 position is another crucial site for derivatization. In the natural biosynthesis of avermectins, glycosylation occurs at this position. nih.gov This suggests that modifications at C-13 can significantly impact the molecule's interaction with its biological targets. The synthesis of 13-deoxyavermectin aglycones has been explored, indicating that the removal or modification of the hydroxyl group at this position is a viable strategy for creating new analogs. softbeam.net
| Position | Type of Functionalization | Precursor | Resulting Compound | Potential Impact |
| C-5 | Oxidation | Avermectin '1a' Aglycone | 5-Oxoavermectin '1a' Aglycone | Key intermediate for further derivatization |
| C-5 | Reduction | 5-Oxoavermectin '1a' Aglycone | Avermectin '1a' Aglycone | Mimics biosynthetic step |
| C-5 | Oximation | 5-Oxoavermectin B2a Aglycone | 5-deoxyavermectin B2a oxime ester derivatives | Potentially enhanced insecticidal activity |
| C-13 | Glycosylation | Avermectin Aglycones | Avermectins | Essential for potent biological activity |
| C-13 | Deoxygenation | Avermectin Aglycones | 13-deoxyavermectin aglycones | Altered biological profile |
Synthesis of Spatially Constrained Analogs
The complex, three-dimensional structure of avermectins is a key determinant of their biological activity. The synthesis of spatially constrained analogs aims to lock the molecule into specific conformations to probe structure-activity relationships and potentially enhance potency or selectivity.
This can be achieved through various strategies, such as the introduction of new rings or bridges within the macrocyclic structure. While specific examples for 5-Oxoavermectin '1a' aglycone are not extensively detailed in the provided search results, the general principles of synthesizing conformationally restricted natural product analogs are well-established in medicinal chemistry. Such modifications can provide valuable insights into the bioactive conformation of the molecule.
Combinatorial Chemical Synthesis for Library Generation
Combinatorial chemistry offers a powerful platform for the rapid generation of large libraries of related compounds, which can then be screened for desired biological activities. scripps.edu The core structure of 5-Oxoavermectin '1a' aglycone is an ideal starting point for combinatorial synthesis due to the presence of multiple reactive sites.
A combinatorial approach would involve systematically modifying the aglycone at various positions, such as C-5 and C-13, with a diverse set of chemical building blocks. This can lead to the creation of a library of novel avermectin analogs. While the direct application of combinatorial synthesis to 5-Oxoavermectin '1a' aglycone is not explicitly detailed in the search results, the principles have been applied to other complex natural products. scripps.edu For instance, knowledge-based approaches in designing combinatorial libraries for drug discovery have been discussed in the context of other natural product-derived compounds. biotechnologia-journal.orgnih.gov This methodology allows for a more directed and efficient exploration of the chemical space around the 5-Oxoavermectin '1a' aglycone scaffold.
The generation of such libraries, followed by high-throughput screening, can accelerate the discovery of new avermectin derivatives with improved properties, such as enhanced potency, altered selectivity, or better pharmacokinetic profiles.
Structural Analysis and Conformational Studies of 5 Oxoavermectin 1a Aglycone
Advanced Spectroscopic Techniques for Structural Elucidation
The precise molecular architecture of 5-Oxoavermectin '1a' aglycone is determined using a suite of advanced spectroscopic techniques. High-resolution mass spectrometry (HRMS) is essential for confirming its molecular formula by providing an exact mass. Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR) experiments, is indispensable for mapping the connectivity and stereochemistry of the molecule.
While specific spectral data for 5-Oxoavermectin '1a' aglycone is not extensively published, data from the closely related 5-oxoavermectin B2a aglycone can be used for comparative analysis. rsc.org The primary difference between the '1a' and 'B2a' analogues is the presence of a C22=C23 double bond in '1a', which would introduce distinct chemical shifts in its NMR spectra compared to the saturated C22-C23 bond in the B2a structure.
Table 1: Representative Spectroscopic Data for a Related Compound: 5-Oxoavermectin B2a Aglycone rsc.org
| Technique | Observed Features (for 5-Oxoavermectin B2a Aglycone) | Inferred Features for 5-Oxoavermectin '1a' Aglycone |
|---|---|---|
| ¹H NMR | Complex multiplets for protons on the macrocyclic ring and side chains. | Absence of signals for a proton at C22 and presence of a vinylic proton signal for H23, shifted downfield due to the double bond. |
| ¹³C NMR | A signal at ~192 ppm corresponding to the C5 ketone. Multiple signals in the aliphatic and oxygenated carbon region. | A signal for the C5 ketone. Signals for C22 and C23 would appear in the olefinic region (~120-140 ppm) instead of the aliphatic region. |
| HRMS (ESI) | Calculated (M+H)⁺ of 601.3377. | Expected molecular formula would be C₃₄H₄₇O₈, with a correspondingly different exact mass from the B2a analogue. |
This table is generated based on published data for a related compound to illustrate the analytical approach.
X-ray Crystallography of 5-Oxoavermectin '1a' Aglycone and its Complexes
X-ray crystallography is a powerful experimental science used to determine the precise three-dimensional atomic and molecular structure of a crystal. wikipedia.org The technique involves directing a beam of X-rays onto a crystalline sample and measuring the angles and intensities of the diffracted beams. wikipedia.orgsci-hub.se This diffraction pattern allows researchers to produce a three-dimensional map of electron density within the crystal, revealing the exact positions of atoms, their chemical bonds, and their stereochemical arrangement. wikipedia.orglibretexts.org For complex natural products like avermectins, crystallography provides definitive proof of structure and conformation. researchgate.net
Despite its power, obtaining a suitable crystal for analysis can be a major challenge, particularly for biosynthetic intermediates which may be less stable or produced in smaller quantities than the final product. libretexts.org A review of the scientific literature indicates that a specific crystal structure for 5-Oxoavermectin '1a' aglycone or its complexes has not been publicly reported. Structural elucidation for this and related intermediates, therefore, relies heavily on the spectroscopic and computational methods described in the other sections. google.com
Computational Chemistry and Molecular Dynamics Simulations
To supplement experimental data, computational methods are employed to investigate the dynamic nature and interaction potential of 5-Oxoavermectin '1a' aglycone.
Conformational Preferences and Flexibility
Molecular dynamics (MD) simulations are computational techniques used to simulate the motion of atoms and molecules over time, governed by the principles of classical mechanics. mdpi.combnl.gov These simulations provide valuable insights into the conformational preferences and inherent flexibility of complex structures like 5-Oxoavermectin '1a' aglycone.
For a large macrocyclic molecule, MD simulations can reveal:
Ring Conformations: The 16-membered macrolide ring is not static and can adopt various low-energy conformations. Simulations can identify the most stable shapes and the energy barriers between them.
Side Chain Orientation: The orientation of the various substituents on the ring can fluctuate, which may be important for its subsequent enzymatic processing in the biosynthetic pathway.
Solvent Effects: The presence of a solvent, such as water, is explicitly modeled in many simulations to understand how it influences the molecule's shape and dynamics. nih.gov
While specific MD studies on 5-Oxoavermectin '1a' aglycone are not found in the literature, the application of these methods is standard practice for understanding the behavior of complex macrolides. nih.govmdpi.com
Ligand-Protein Interaction Modeling with Potential Targets
Ligand-protein interaction modeling, often performed using molecular docking, is a computational method that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the protein or receptor). nih.govresearchgate.net This approach is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. rsc.orgnih.gov
Direct docking studies for 5-Oxoavermectin '1a' aglycone are not available. However, research has been conducted on the related biosynthetic precursor, 6,8a-seco-6,8a-deoxy-5-oxoavermectin “2a” aglycone . biotechnologia-journal.orgresearchgate.net In these studies, the compound was computationally screened against several protein targets. This research, while on a different molecule, highlights the potential for avermectin (B7782182) intermediates to interact with specific protein active sites.
Table 2: Summary of Molecular Docking Studies on a Related Avermectin Precursor (6,8a-seco-6,8a-deoxy-5-oxoavermectin “2a” aglycone) biotechnologia-journal.org
| Protein Target | Class | Binding Energy (kcal/mol) | Potential Implication |
|---|---|---|---|
| α-Amylase | Enzyme (Hydrolase) | -7.261 | Inhibition of carbohydrate metabolism |
| α-Glucosidase | Enzyme (Hydrolase) | -11.002 | Inhibition of carbohydrate metabolism |
This table presents data for a related but structurally different precursor to illustrate the application of ligand-protein modeling in this class of compounds. biotechnologia-journal.orgresearchgate.net
Mechanistic Investigations of Biological Activities of 5 Oxoavermectin 1a Aglycone
Molecular Target Identification and Characterization
The primary molecular targets for the avermectin (B7782182) class of compounds are glutamate-gated chloride channels (GluClRs), which are found exclusively in invertebrates. researchgate.netfrontiersin.org These channels are crucial for inhibiting neuronal activity and muscular contractility.
Avermectin aglycones, the core structures of avermectins without the oleandrose (B1235672) sugar moieties, serve as essential chemical probes for understanding interactions with GluClRs. While glycosylated avermectins are potent activators of these channels, their corresponding aglycones, such as ivermectin aglycone, are potent inhibitors of nematode larval development but are notably devoid of the acute paralytic activity seen with the parent compound. americanchemicalsuppliers.comcaymanchem.comscbt.com
This functional difference makes aglycones like 5-Oxoavermectin '1a' aglycone particularly useful as probes. They help dissect the structural requirements for binding versus channel activation. The aglycone portion is responsible for binding within a cleft in the transmembrane domain of the GluClR, an interaction confirmed by crystallographic studies of ivermectin with the Caenorhabditis elegans α GluClR. frontiersin.org The study of biosynthetic intermediates like 5-Oxoavermectin '1a' aglycone allows researchers to investigate how modifications at the C-5 position influence the initial binding events at the receptor, separate from the potentiation of channel opening that is enhanced by the sugar residues. Furthermore, related aglycones are used as sensitive probes to detect certain types of ivermectin resistance, which are often linked to mutations in GluClR genes. americanchemicalsuppliers.comchemicalbook.com
Binding studies with receptor systems, particularly from the nematode Caenorhabditis elegans, have been instrumental in quantifying the interaction between avermectin structures and their targets. While specific binding data for 5-Oxoavermectin '1a' aglycone is not extensively documented, research on closely related 13-substituted avermectin aglycones provides significant insights into the binding affinities of the aglycone scaffold. nih.gov
In one study, the binding constants for various aglycones were determined using a receptor assay derived from C. elegans. The results demonstrated that despite having weaker in vivo activity, some aglycone derivatives retain a high affinity for the receptor. For instance, the 13-oxo aglycone showed good binding affinity, although its in vivo potency was low, potentially due to metabolic instability. nih.gov This highlights that high receptor affinity does not always translate directly to whole-organism efficacy.
Conversely, studies comparing ³H-ivermectin binding in C. elegans and the trematode Fasciola hepatica found high-affinity binding sites in C. elegans membranes but no significant binding in F. hepatica membranes. nih.gov This suggests a high degree of receptor specificity among different phyla and explains the lack of activity of avermectins against trematodes.
Table 1: Binding Affinities and Biological Activities of Selected 13-Substituted Avermectin Aglycones
| Compound | Receptor Binding Affinity (IC₅₀, nM) vs. ³H-Ivermectin | In Vivo Activity vs. T. colubriformis (% Reduction at 0.1 mg/kg) |
|---|---|---|
| Avermectin B1a | 0.07 | 99 |
| 13-deoxy-22,23-dihydroavermectin B1 aglycon | 1.1 | 96 |
| 13α-ol aglycon (natural configuration) | 0.23 | 87 |
| 13-oxo aglycon | 0.28 | 29 |
| 13α-amino aglycon | 1.3 | 21 |
| 13α-fluoro aglycon | 0.23 | 91 |
Data sourced from Mrozik et al., J Med Chem. 1989. nih.gov
Cellular Mechanisms and Signaling Pathway Modulation
The interaction of 5-Oxoavermectin '1a' aglycone and related compounds at the molecular level translates into distinct cellular effects. These are primarily mediated through the modulation of ion channel function, which in turn alters intracellular signaling pathways.
The most well-characterized cellular effect of avermectin aglycones is the inhibition of nematode larval development. americanchemicalsuppliers.comscbt.com This process occurs without inducing the immediate flaccid paralysis characteristic of ivermectin, pointing to a more nuanced cellular mechanism than simple, overwhelming ion channel activation. This suggests that the aglycone may interfere with specific developmental signaling pathways in the parasite that are dependent on subtle changes in ion homeostasis or that it inhibits specific enzymes crucial for larval maturation. While direct enzymatic inhibition targets for 5-Oxoavermectin '1a' aglycone have not been definitively identified, its role as a developmental inhibitor in vitro underscores its utility in probing these essential parasite processes.
The mechanistic basis for avermectin action is the modulation of ion channels. Avermectins bind to and allosterically activate glutamate-gated chloride channels (GluClRs). frontiersin.orgplos.org This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization of the neuronal or muscle cell membrane. researchgate.net This inhibitory effect makes it more difficult for the cell to fire an action potential, ultimately causing paralysis and starvation in the parasite.
Studies suggest that ivermectin opens the channel pore through a structural change that is distinct from the one induced by the natural neurotransmitter, glutamate. frontiersin.orgnih.gov The aglycone portion of the molecule is fundamental to this interaction, fitting into the transmembrane binding pocket. The binding of the aglycone alone is sufficient to modulate the channel, though the sugar moieties of the parent compound significantly potentiate this activity. The study of 5-Oxoavermectin '1a' aglycone can help elucidate how the initial binding of the core structure primes the channel for opening, even before subsequent modifications or glycosylation enhance the effect. This modulation is a global conformational change that propagates from the transmembrane binding site to the extracellular neurotransmitter-binding site, providing a mechanism for how these compounds can potentiate currents gated by the natural neurotransmitter. nih.gov
Comparative Mechanistic Studies with Related Avermectin Aglycones
Comparing 5-Oxoavermectin '1a' aglycone with other avermectin derivatives reveals key structure-activity relationships (SAR).
Role of Glycosylation: A primary finding is that aglycones are significantly less potent in their antiparasitic activity compared to their glycosylated parent compounds. The disaccharide moiety at the C-13 position is crucial for the high potency of avermectins. acs.org
Impact of C-5 Substitution: The nature of the substituent at the C-5 position is critical. In natural avermectins, the B series (5-hydroxyl group) is generally more potent than the A series (5-methoxy group). acs.org The 5-oxo group of 5-Oxoavermectin '1a' aglycone represents the biosynthetic precursor to the more active 5-hydroxy form (after reduction by the AveF enzyme) and is therefore expected to have lower intrinsic activity. kitasato-u.ac.jp
Impact of C-13 Substitution: The substituent at the C-13 position also heavily influences activity. Studies on 13-substituted aglycones show that lipophilic groups like halogens tend to retain high biological activity, whereas more polar substituents such as hydroxyl or amino groups result in weaker activity. nih.gov This suggests that lipophilicity at this position is important for effective interaction with the receptor or for crossing biological membranes. The complete removal of the C-13 substituent, as seen in the related milbemycins, results in compounds that still retain activity, highlighting the core importance of the macrocyclic lactone structure. nih.govsci-hub.se
Table 2: Comparative Structural Features and Activity of Avermectin Aglycones
| Compound/Series | C-5 Substituent | C-13 Moiety | General Activity Trend |
|---|---|---|---|
| Avermectin B1a Aglycone | -OH | -OH | Higher activity than A-series aglycones. acs.org |
| Avermectin A1a Aglycone | -OCH₃ | -OH | Lower activity than B-series aglycones. acs.org |
| 5-Oxoavermectin '1a' Aglycone | =O | -OH | Biosynthetic precursor, expected to be less active than the 5-OH form. kitasato-u.ac.jp |
| 13-deoxy-aglycones (Milbemycins) | -OH | -H | Retain high activity, indicating the C-13-OH is not essential for core function. nih.gov |
| Glycosylated Avermectins | -OH or -OCH₃ | Disaccharide | Significantly more potent than corresponding aglycones. acs.org |
Structure Activity Relationship Sar Studies of 5 Oxoavermectin 1a Aglycone and Its Analogs
Systematic Chemical Modifications and Their Impact on Molecular Interactions
Systematic chemical modifications of the avermectin (B7782182) scaffold have provided significant insights into the structural requirements for biological activity. Research has primarily focused on the functional groups at various positions of the macrolide ring and their influence on the molecule's interaction with target receptors.
The stereochemistry of the avermectin molecule is a critical determinant of its biological activity. The complex, three-dimensional architecture of 5-Oxoavermectin '1a' aglycone, with its numerous chiral centers, dictates its binding affinity to target proteins.
Natural avermectins, for instance, possess a 6,6-spiroketal system with a specific (R) configuration at the C21 spirocyclic junction. Studies on mutant strains of Streptomyces avermitilis that produce avermectin-like spiroketals with both (R) and (S) configurations at C21 have demonstrated the profound impact of this stereocenter on biological activity. Comparative analysis of these stereoisomers revealed that the natural (R) configuration is essential for the full spectrum of biological activities associated with avermectins nih.gov. Altering the stereochemistry at this position can lead to a significant reduction or complete loss of activity, highlighting the precise conformational requirements for target binding.
While specific studies on the stereochemical influences of the 5-oxo group in 5-Oxoavermectin '1a' aglycone are limited, the principles derived from broader avermectin research underscore the importance of maintaining the correct stereochemical integrity of the entire molecule for optimal biological performance.
The nature and position of substituents on the avermectin aglycone core play a pivotal role in modulating its binding affinity and, consequently, its biological efficacy. Modifications at several key positions have been explored to understand their contribution to the molecule's activity.
C13-Position: The C13 position of the avermectin aglycone has been a frequent target for chemical modification. The introduction of various substituents at this position has been shown to significantly affect the molecule's insecticidal, acaricidal, and fungicidal properties. For example, the introduction of a negatively charged and bulky group at the 13-position of avermectin B2a aglycone derivatives was found to increase their fungicidal activity rhhz.net. This suggests that the C13 substituent can influence both the steric and electronic interactions with the target site.
Table 1: Impact of C13 Substituents on the Biological Activity of Avermectin Analogs
| C13 Substituent | Change in Biological Activity | Reference |
| Negatively charged, bulky group | Increased fungicidal activity | rhhz.net |
| Halogen, alkoxy, methoxime | Retention of high biological activity | |
| Hydroxy, amino | Weaker biological activity | |
| Rearranged 15-substituted 13(14)-ene | Complete loss of activity |
This table summarizes general findings from studies on avermectin analogs, which can be extrapolated to understand potential effects on 5-Oxoavermectin '1a' aglycone.
C5-Position: The C5 position, where the oxo group is located in 5-Oxoavermectin '1a' aglycone, is also critical for activity. In other avermectins, the hydroxyl group at this position is considered crucial for their biological properties malariaworld.org. The modification of this position to an oxo group, as in the subject compound, inherently alters the electronic and hydrogen-bonding capabilities of this region of the molecule, which would be expected to have a significant impact on its interaction with target receptors.
Quantitative Structure-Activity Relationships (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. This method is instrumental in predicting the activity of new analogs and guiding the design of more potent molecules.
The development of predictive QSAR models for avermectin analogs has been a focus of several studies. These models typically use a set of known avermectin derivatives with their corresponding biological activities to establish a mathematical relationship. For instance, a three-dimensional QSAR (3D-QSAR) model was successfully constructed for avermectin B2a aglycon derivatives to predict their fungicidal activities rhhz.net. The model indicated that both the steric and electrostatic fields around the molecules were significant contributors to their activity.
QSAR analyses have shown that factors such as molecular shape, size, connectivity, and electronic distribution have substantial effects on the insecticidal potency of avermectin analogues nih.gov. These models provide a powerful tool for the virtual screening of large libraries of compounds and for prioritizing the synthesis of promising new derivatives.
Both ligand-based and structure-based drug design principles are employed in the development of novel avermectin analogs. These approaches utilize the knowledge of the ligand's (avermectin analog's) properties and/or the three-dimensional structure of the biological target.
Ligand-Based Drug Design: In the absence of a high-resolution structure of the target receptor, ligand-based methods are particularly useful. These approaches rely on the information derived from a set of molecules known to bind to the target. Pharmacophore modeling, a key tool in ligand-based design, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are necessary for biological activity. This pharmacophore model can then be used to design new molecules that fit these requirements.
Structure-Based Drug Design: When the 3D structure of the target protein is available, structure-based drug design becomes a powerful strategy. Molecular docking studies, for example, can predict how a ligand, such as an analog of 5-Oxoavermectin '1a' aglycone, binds to the active site of its target receptor. This allows for the rational design of modifications that can enhance binding affinity and selectivity. For instance, molecular docking has been used to study the interaction of avermectin family compounds with proteins like tubulin, revealing key interactions that could be exploited for the development of new anticancer agents longdom.orglongdom.org.
Advanced Analytical Methodologies for 5 Oxoavermectin 1a Aglycone Research
Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Metabolomic Profiling
Ultraperformance Liquid Chromatography-Mass Spectrometry (UPLC-MS), particularly when coupled with high-resolution mass spectrometry (HRMS), stands as a cornerstone technique in the analysis of 5-Oxoavermectin '1a' aglycone and related compounds. tandfonline.commeasurlabs.comnih.gov This powerful combination allows for the rapid separation and sensitive detection of metabolites within complex biological mixtures, providing comprehensive metabolomic profiles. nih.govacs.org The high resolution and accuracy of UPLC-MS are essential for distinguishing between structurally similar avermectin (B7782182) intermediates. measurlabs.comresearchgate.net
Detection and Quantification in Complex Biological Matrices
The detection and quantification of 5-Oxoavermectin '1a' aglycone in intricate biological samples, such as fermentation broths of Streptomyces avermitilis, is a significant analytical challenge. kitasato-u.ac.jptandfonline.com UPLC-MS/MS methods are frequently employed for this purpose, offering high selectivity and sensitivity. researchgate.netmdpi.com These methods often utilize multiple reaction monitoring (MRM) for both identification and quantification, which enhances the accuracy of the analysis. researchgate.netfda.gov
Sample preparation is a critical step to ensure high-quality data. nih.gov Techniques like liquid-liquid extraction or solid-phase extraction (SPE) are often used to isolate and concentrate avermectins from the matrix. mdpi.comresearchgate.net The choice of mobile phase and chromatographic column is also crucial for achieving optimal separation of the target analytes. tandfonline.commdpi.com For instance, a gradient elution on a C18 column is commonly used to separate various avermectin compounds. tandfonline.com
Below is a table summarizing typical parameters for UPLC-MS analysis of avermectin-related compounds.
| Parameter | Typical Setting | Source |
| Chromatography System | Waters Acquity UPLC I-Class | tandfonline.com |
| Mass Spectrometer | Xevo G2-XS Q-TOF | tandfonline.com |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | tandfonline.comfda.gov |
| Column | ACE UltraCore 2.5 SuperC18 | tandfonline.com |
| Mobile Phase A | 10 mM Ammonium Acetate (B1210297) in Water with 0.1% Formic Acid | nih.gov |
| Mobile Phase B | Acetonitrile:Water (95:5) with 10 mM Ammonium Acetate and 0.1% Formic Acid | nih.gov |
| Flow Rate | 0.2 mL/min | researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.netfda.gov |
Isotope Labeling for Biosynthetic Pathway Elucidation
Isotope labeling is a powerful tool for tracing the biosynthetic pathway of avermectins, including the formation of 5-Oxoavermectin '1a' aglycone. nih.govnih.gov By feeding the producing organism, Streptomyces avermitilis, with stable isotope-labeled precursors such as [1-¹³C]acetate or [¹⁴C]acetate, researchers can track the incorporation of these labels into the final products. nih.govoup.com
The analysis of the resulting labeled compounds by mass spectrometry and NMR spectroscopy reveals the origin of the carbon atoms in the avermectin backbone. oup.com This approach has been instrumental in confirming that the avermectin aglycone is assembled from acetate and propionate (B1217596) units. oup.com Furthermore, feeding experiments with labeled intermediates can establish the sequence of biosynthetic steps. nih.gov For example, studies have shown that 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycones are precursors to the 5-oxoavermectin aglycones. acs.org
The use of stable isotope-labeled internal standards in quantitative assays also helps to eliminate matrix effects and improve the accuracy of measurements. acs.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation and conformational analysis of avermectin compounds, including 5-Oxoavermectin '1a' aglycone. tandfonline.comnih.govgoogle.com Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are used to determine the precise structure and stereochemistry of these complex molecules. tandfonline.comnih.gov
Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to assign the proton (¹H) and carbon (¹³C) signals in the NMR spectra. nih.gov The Nuclear Overhauser Effect (NOE) provides information about the spatial proximity of atoms, which is crucial for determining the three-dimensional conformation of the molecule in solution. mdpi.com
Conformational analysis using NMR can reveal the flexibility of the macrolide ring and the orientation of its substituents. nih.govcopernicus.org This information is vital for understanding structure-activity relationships and for designing novel avermectin derivatives with improved properties. nih.gov
High-Resolution Mass Spectrometry for Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a key technology for the identification of metabolites of avermectins, including those derived from 5-Oxoavermectin '1a' aglycone. tandfonline.comresearchgate.netijpras.com HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers, provide highly accurate mass measurements, which allow for the determination of the elemental composition of unknown compounds. tandfonline.comijpras.com
When coupled with liquid chromatography (LC-HRMS), this technique can separate and identify numerous metabolites in a single analysis. nih.govnih.gov The fragmentation patterns obtained from tandem mass spectrometry (MS/MS) experiments provide valuable structural information that aids in the identification of metabolites. tandfonline.comresearchgate.net By comparing the fragmentation of a metabolite to that of the parent compound, the site of metabolic modification can often be deduced. tandfonline.com
This approach has been successfully used to identify various metabolites of ivermectin in human liver microsomes and hepatocytes. nih.govnih.gov
Development of Novel Biosensors or Assays for Research Applications
The development of novel biosensors and assays offers the potential for rapid, sensitive, and cost-effective detection of avermectins and their intermediates for research purposes. acs.orgnih.govscirp.org While specific biosensors for 5-Oxoavermectin '1a' aglycone are not widely reported, the principles used for detecting other avermectins could be adapted.
Electrochemical biosensors are a promising approach, often utilizing enzymes, antibodies, or aptamers as the biological recognition element. acs.orgscirp.org For example, biosensors based on the inhibition of acetylcholinesterase have been developed for the detection of various pesticides, including avermectins. nih.gov
Other potential biosensor platforms include:
Optical Biosensors: These sensors measure changes in light properties, such as absorbance or fluorescence, upon interaction with the target analyte. scirp.org
Piezoelectric Biosensors: These devices detect mass changes on a crystal surface caused by the binding of the analyte. scirp.org
Aptamer-based sensors: Aptamers are single-stranded DNA or RNA molecules that can bind to specific targets with high affinity and selectivity. acs.org
Molecularly Imprinted Polymers (MIPs): These are synthetic receptors with cavities designed to specifically bind a target molecule. acs.org
The integration of nanomaterials, such as gold nanoparticles or carbon nanotubes, can significantly enhance the sensitivity and performance of these biosensors. nih.gov The development of such tools could facilitate high-throughput screening of microbial strains for improved production of avermectin intermediates or for studying the environmental fate of these compounds.
Research Applications and Utility of 5 Oxoavermectin 1a Aglycone
Use as a Chemical Probe for Biological Target Identification
While 5-Oxoavermectin '1a' aglycone itself is not extensively documented as a chemical probe for identifying new biological targets, its parent compounds, the avermectins, and the general principles of using natural product derivatives as chemical probes are well-established. nih.govrsc.org Chemical probes are small molecules designed to interact with specific protein targets, helping to elucidate their biological functions. nih.goveddc.sg The development of derivatives from natural products like avermectins is a common strategy to create these probes. rsc.org
The process of identifying the biological targets of a natural product is crucial for understanding its mechanism of action and for the development of new drugs. rsc.orgdanaher.com Techniques such as photo-affinity labeling, where a probe is covalently linked to its target protein upon UV irradiation, have been successfully used to identify the targets of other complex natural products. plos.org Although direct studies using 5-Oxoavermectin '1a' aglycone as a probe are not prominent, its structural relationship to the bioactive avermectins suggests its potential as a scaffold for developing such tools. The avermectins themselves are known to target glutamate-gated chloride channels (GluCls) in invertebrates. researchgate.net
Application in Biosynthetic Pathway Engineering
The primary and most significant application of 5-Oxoavermectin '1a' aglycone lies in the field of biosynthetic pathway engineering. It is a crucial intermediate in the complex assembly line of avermectin (B7782182) biosynthesis in Streptomyces avermitilis. kitasato-u.ac.jppnas.orgmdpi.com The biosynthesis proceeds through the formation of a polyketide-derived initial aglycon, 6,8a-seco-6,8a-deoxy-5-oxoavermectin aglycone, which is then converted to 5-Oxoavermectin '1a' aglycone. kitasato-u.ac.jppnas.org
Understanding the role of 5-Oxoavermectin '1a' aglycone and the enzymes involved in its formation and subsequent modification is fundamental to manipulating the biosynthetic pathway. kitasato-u.ac.jpmdpi.com Researchers can inactivate or modify the genes responsible for the later steps of avermectin biosynthesis, leading to the accumulation of intermediates like 5-Oxoavermectin '1a' aglycone. nih.gov This accumulated intermediate can then be used in several ways:
Elucidation of downstream enzymatic steps: By feeding 5-Oxoavermectin '1a' aglycone to mutant strains blocked at earlier stages, scientists can identify and characterize the enzymes responsible for subsequent modifications, such as reduction and glycosylation. nih.gov
Generation of novel avermectins: The isolated 5-Oxoavermectin '1a' aglycone can be subjected to chemical or enzymatic modifications to create novel avermectin analogs with potentially improved properties. researchgate.net
The modular nature of the avermectin polyketide synthase (PKS) system, which is responsible for assembling the core of the molecule, offers numerous opportunities for engineering. pnas.orguni-freiburg.de By understanding the function of each module and the subsequent tailoring enzymes, scientists can rationally design and produce new avermectin derivatives.
Development of Research Tools for Mechanistic Studies
The availability of 5-Oxoavermectin '1a' aglycone and its derivatives is instrumental in developing tools to study the intricate mechanisms of the avermectin biosynthetic pathway. By using isotopically labeled versions of this intermediate, researchers can trace its conversion through the remaining steps of the pathway, providing direct evidence for the proposed biosynthetic model.
Role as a Precursor for Modified Natural Products
5-Oxoavermectin '1a' aglycone serves as a valuable precursor for the semi-synthesis and chemo-enzymatic synthesis of a wide array of modified avermectin analogs. kitasato-u.ac.jpgoogle.comgoogle.com Its reactive keto group at the C5 position provides a handle for various chemical transformations, allowing for the introduction of different functional groups. kitasato-u.ac.jp
The generation of these modified natural products is driven by the desire to:
Improve biological activity: Modifications can lead to compounds with enhanced potency, a broader spectrum of activity, or improved pharmacokinetic properties.
Overcome resistance: The development of novel analogs is a key strategy to combat the emergence of resistance to existing avermectin-based drugs. researchgate.net
Explore structure-activity relationships (SAR): By systematically modifying the structure of 5-Oxoavermectin '1a' aglycone and evaluating the biological activity of the resulting compounds, researchers can gain a deeper understanding of which parts of the molecule are essential for its function.
Future Research Directions and Unresolved Questions
Elucidation of Remaining Biosynthetic Steps
The biosynthesis of avermectins is a complex process involving a series of enzymatic reactions. nih.govresearchgate.net The initial formation of the avermectin (B7782182) aglycone is catalyzed by a polyketide synthase complex. researchgate.netnih.gov This is followed by several modification steps, including a critical ketoreduction at the C5 position, which is facilitated by the enzyme AveF, an NAD(P)H-dependent ketoreductase that converts the 5-keto group to a hydroxyl group. nih.govwikipedia.org
While the key enzymes involved in the immediate modifications of the 5-oxo intermediate have been identified, a complete understanding of the precise sequence and interplay of all subsequent biosynthetic steps remains to be fully elucidated. nih.gov Future research should focus on characterizing the kinetics and substrate specificity of the enzymes that act downstream of 5-Oxoavermectin A1a aglycone. A deeper understanding of these enzymatic processes could pave the way for targeted genetic engineering of the producing organism, Streptomyces avermitilis, to accumulate specific intermediates or produce novel avermectin derivatives. nih.govnih.gov
Exploration of Novel Synthetic Pathways
The total synthesis of avermectin A1a has been a significant achievement in organic chemistry, highlighting the complexity of its molecular architecture. kitasato-u.ac.jpacs.org However, the development of more efficient and versatile synthetic routes to avermectin and its analogues is an ongoing area of research. nih.gov Future synthetic strategies could focus on developing novel methods for the stereoselective construction of the intricate polycyclic framework of 5-Oxoavermectin A1a aglycone.
Furthermore, the exploration of semisynthetic pathways starting from more readily available precursors could provide a more practical approach for generating a diverse range of avermectin analogues. nih.gov This could involve the chemical modification of intermediates like 5-Oxoavermectin A1a aglycone to introduce new functional groups and explore structure-activity relationships. nih.govfao.org The development of chemoenzymatic strategies, combining the strengths of chemical synthesis and biocatalysis, also presents a promising avenue for the efficient production of novel avermectin derivatives.
Identification of Undiscovered Biological Activities
Avermectins are renowned for their potent anthelmintic and insecticidal properties. kitasato-u.ac.jpsemanticscholar.org These activities are primarily mediated through their interaction with glutamate-gated chloride channels in invertebrates. wikipedia.orgfao.org However, recent studies have begun to uncover a broader spectrum of biological activities for avermectin derivatives, including potential anticancer and anti-inflammatory effects. nih.govlongdom.orgmdpi.com
Given that 5-Oxoavermectin A1a aglycone is a precursor to these bioactive molecules, it is plausible that it or its derivatives may possess unique and undiscovered biological activities. Future research should involve comprehensive screening of 5-Oxoavermectin A1a aglycone and its synthetic analogues against a wide range of biological targets. This could lead to the identification of novel therapeutic applications for this class of compounds beyond their traditional use as antiparasitic agents. For instance, investigating their effects on various cell lines could reveal potential applications in oncology or immunology. longdom.orgmdpi.com
Advanced Computational Studies for Structure-Function Understanding
Computational modeling and simulation have become indispensable tools in modern drug discovery and development. longdom.org Quantitative structure-activity relationship (QSAR) analyses have already been employed to understand how the molecular shape, size, and electronic distribution of avermectin analogues influence their insecticidal potency. nih.govresearchgate.netmpu.edu.mo
Future computational studies should focus specifically on 5-Oxoavermectin A1a aglycone and its derivatives. Molecular docking simulations could be used to predict the binding affinities of these compounds to various biological targets, including but not limited to invertebrate glutamate-gated chloride channels. longdom.org Such studies can provide valuable insights into the molecular basis of their activity and guide the rational design of new analogues with enhanced potency and selectivity. Furthermore, molecular dynamics simulations can be employed to study the conformational dynamics of these molecules and their interactions with target proteins in a more dynamic and realistic manner.
Development of Next-Generation Research Tools
Advancements in analytical and molecular biology techniques are crucial for furthering our understanding of 5-Oxoavermectin A1a aglycone. The development of more sensitive and high-throughput analytical methods, such as advanced liquid chromatography-mass spectrometry (LC-MS/MS) techniques, will be essential for the accurate detection and quantification of this intermediate and its metabolites in complex biological matrices. fao.org
Moreover, the creation of novel genetic tools for the manipulation of the avermectin biosynthetic gene cluster in S. avermitilis will be instrumental. nih.gov This includes the development of more efficient gene editing technologies, such as CRISPR-Cas9, to facilitate the targeted modification of the genes involved in the biosynthesis of 5-Oxoavermectin A1a aglycone. These tools will not only aid in elucidating the remaining biosynthetic steps but also enable the engineered production of novel avermectin analogues with desired properties. nih.gov Additionally, the development of robust and validated tools for assessing the trustworthiness of clinical trial data will be crucial for the responsible translation of any new therapeutic discoveries. cochrane.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
